ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a benzyloxy group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound’s cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:
Ethyl 3-(4-(methoxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-(4-(hydroxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a hydroxy group instead of a benzyloxy group.
Ethyl 3-(4-(fluoro)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a fluoro group instead of a benzyloxy group.
The uniqueness of this compound lies in its benzyloxy group, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-22(25)21-20(18(13-23)14-24(21)2)17-9-11-19(12-10-17)27-15-16-7-5-4-6-8-16/h4-12,14H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRRISVGKHJITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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